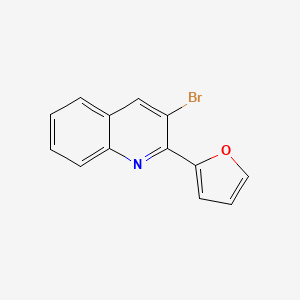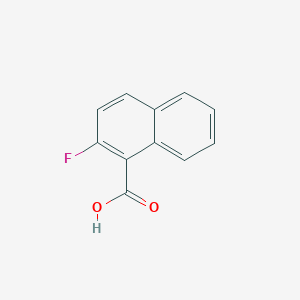
2-Fluoronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a carboxylic acid group is attached to the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoronaphthalene-1-carboxylic acid typically involves the fluorination of naphthalene derivatives. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process avoids the use of hazardous materials such as diazoimido compounds and employs safer reagents and conditions. The use of metallic copper as a catalyst and the selection of appropriate solvents are crucial for optimizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing significant roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield naphthoic acid derivatives, while reduction can produce naphthyl alcohols .
Aplicaciones Científicas De Investigación
2-Fluoronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoronaphthalene-2-carboxylic acid
- 2-Fluoronaphthalene
- 1-Naphthalenecarboxylic acid, 2-fluoro-
Uniqueness
2-Fluoronaphthalene-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the fluorine atom at the second position can significantly influence the compound’s electronic properties and its interactions with other molecules .
Propiedades
Número CAS |
574-18-5 |
|---|---|
Fórmula molecular |
C11H7FO2 |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
2-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) |
Clave InChI |
PVLMEUNYEIBBJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


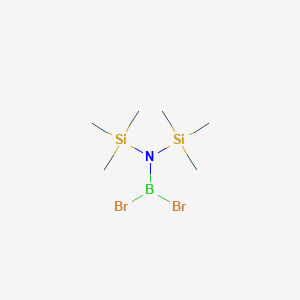

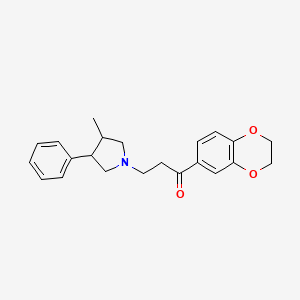
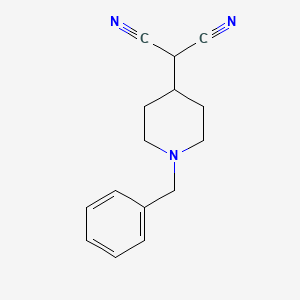
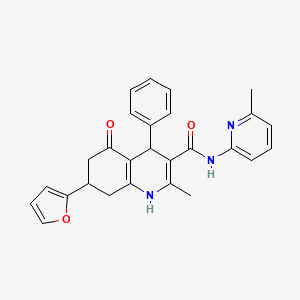
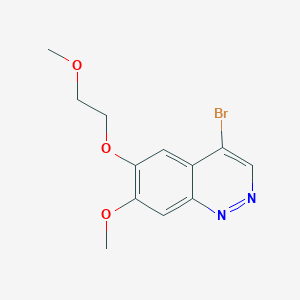

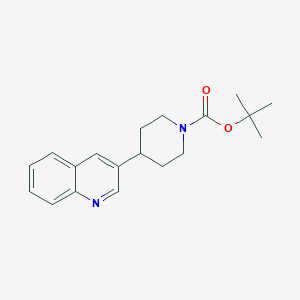
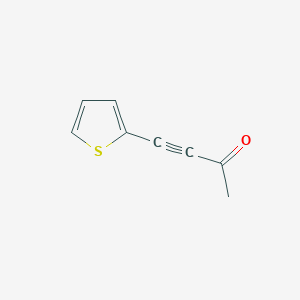
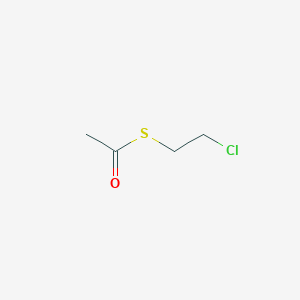
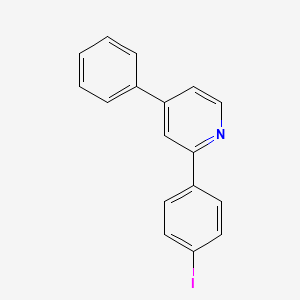
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
